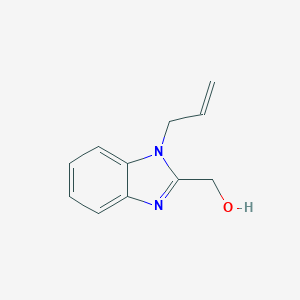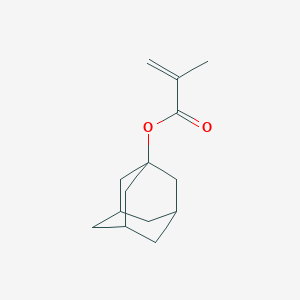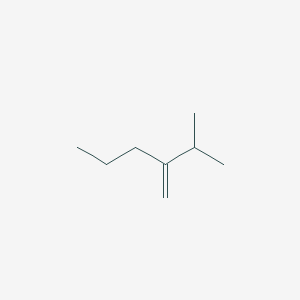
Hex-2-en-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hex-2-en-3-ol, also known as leaf alcohol, is a volatile organic compound found in many plants. It has a characteristic green, leafy odor and is commonly used in the fragrance industry. However, recent scientific research has shown that it also has potential applications in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of hex-2-en-3-ol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins, which can lead to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and reduce inflammation. It has also been found to have insecticidal and fungicidal properties, making it potentially useful in agriculture.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using hex-2-en-3-ol in lab experiments is its relatively low toxicity compared to other chemicals. However, it can be difficult to obtain in large quantities, and its volatility can make it challenging to work with.
Direcciones Futuras
There are several potential future directions for research on hex-2-en-3-ol. In medicine, further studies could explore its potential as an anti-inflammatory and anti-cancer agent. In agriculture, research could focus on developing this compound-based pesticides that are safer and more environmentally friendly than traditional chemical pesticides. In environmental science, studies could investigate the potential of this compound to reduce air pollution in urban areas.
In conclusion, this compound is a versatile compound with potential applications in various scientific fields. Its anti-inflammatory, anti-cancer, insecticidal, and fungicidal properties make it a promising candidate for further research and development.
Métodos De Síntesis
Hex-2-en-3-ol can be synthesized by several methods, including the hydrolysis of hex-2-enal and the reduction of hex-2-enal with sodium borohydride. Another method involves the reaction of hex-2-enal with hydrogen gas in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
Hex-2-en-3-ol has been extensively studied for its potential use in various scientific fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, it has been found to have insecticidal and fungicidal properties, making it a potential alternative to chemical pesticides. In environmental science, it has been studied for its ability to reduce air pollution by neutralizing harmful chemicals.
Propiedades
Número CAS |
16239-11-5 |
|---|---|
Fórmula molecular |
C6H12O |
Peso molecular |
100.16 g/mol |
Nombre IUPAC |
hex-2-en-3-ol |
InChI |
InChI=1S/C6H12O/c1-3-5-6(7)4-2/h4,7H,3,5H2,1-2H3 |
Clave InChI |
SPWMFXSIAMGJPC-UHFFFAOYSA-N |
SMILES isomérico |
CCC/C(=C/C)/O |
SMILES |
CCCC(=CC)O |
SMILES canónico |
CCCC(=CC)O |
Otros números CAS |
16239-11-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



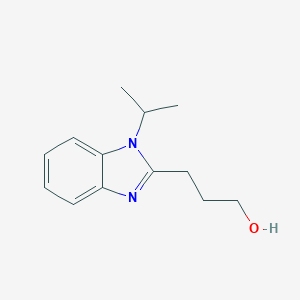
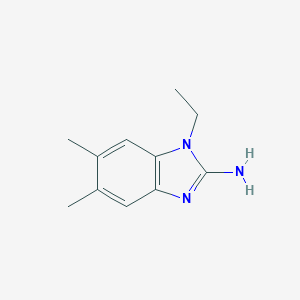

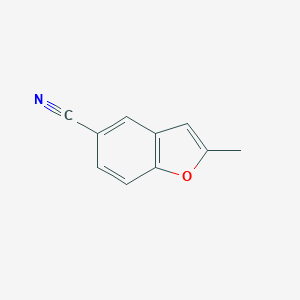
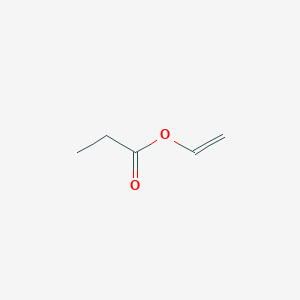
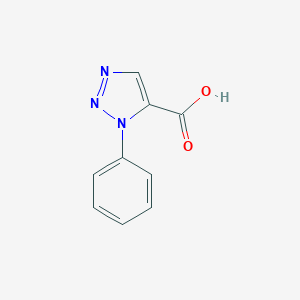
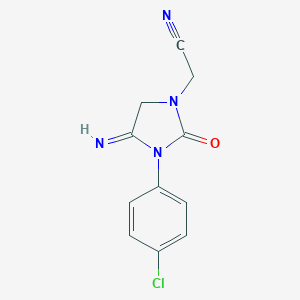
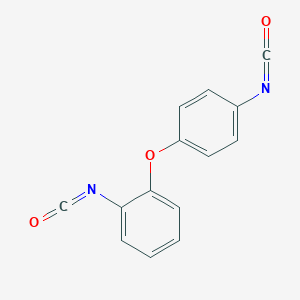
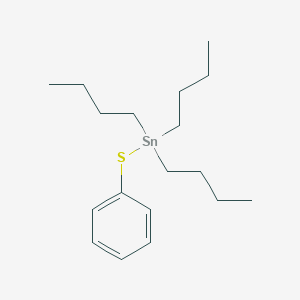
![2-Naphthalenesulfonic acid, 7-[(4-aminobenzoyl)amino]-4-hydroxy-](/img/structure/B91970.png)
